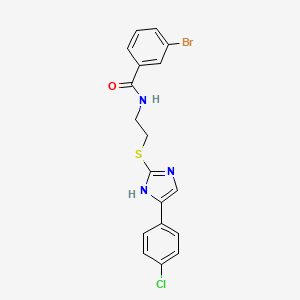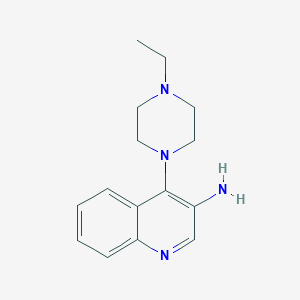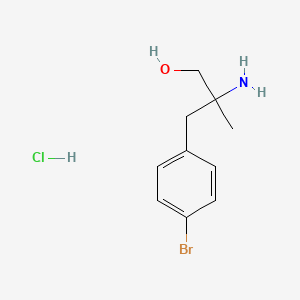
(1S)-1-(4-tert-Butylphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(4-tert-butylphenyl)ethan-1-ol, also known as tert-butylphenylethanol (TBP), is a volatile organic compound (VOC) with a wide range of applications in industry, medicine, and research. It is a colorless liquid with a sweet, fruity odor. It is used as a solvent in the manufacture of pharmaceuticals, household products, and industrial chemicals. It is also used as a flavoring agent in food and beverages.
Wissenschaftliche Forschungsanwendungen
Synthetische organische Chemie
- Synthese von tert-Butylestern: Die Verbindung dient als Vorläufer für die Synthese von tert-Butylestern. Forscher haben eine einfache Methode entwickelt, um die tert-Butoxycarbonyl (Boc)-Gruppe unter Verwendung von Durchfluss-Mikroreaktorsystemen in verschiedene organische Verbindungen einzuführen. Dieser Ansatz ist effizienter, vielseitiger und nachhaltiger im Vergleich zu traditionellen Batch-Methoden .
Biologische Implikationen
Über die Chemie hinaus hat die tert-Butylgruppe faszinierende Implikationen in der Biologie:
Zusammenfassend lässt sich sagen, dass “(1S)-1-(4-tert-Butylphenyl)ethan-1-ol” Anwendungen in der synthetischen organischen Chemie findet, eine einzigartige Reaktivität aufweist und sowohl in chemischen als auch in biologischen Kontexten Auswirkungen hat. Seine Vielseitigkeit macht es zu einer spannenden Verbindung für die wissenschaftliche Erforschung . Wenn Sie weitere Details oder zusätzliche Anwendungen wünschen, fragen Sie uns gerne!
Wirkmechanismus
TBP is a volatile organic compound that is rapidly absorbed through the skin and mucous membranes. It is metabolized in the liver to form a variety of metabolites, including (1S)-1-(4-tert-butylphenyl)ethan-1-olenol, tert-butylbenzoic acid, and (1S)-1-(4-tert-butylphenyl)ethan-1-olenoxyacetic acid. These metabolites are then further metabolized and excreted in the urine.
Biochemical and Physiological Effects
TBP is a volatile organic compound that is rapidly absorbed through the skin and mucous membranes. It has been shown to have a variety of biochemical and physiological effects. In humans, exposure to TBP has been linked to irritation of the eyes, nose, and throat, as well as to skin sensitization. In addition, it has been linked to neurological effects, such as dizziness, headaches, and nausea.
Vorteile Und Einschränkungen Für Laborexperimente
The use of TBP in laboratory experiments has several advantages. It is a volatile organic compound, which makes it easy to work with in laboratory settings. It is also a relatively inexpensive reagent, making it a cost-effective choice for laboratory experiments. However, there are some limitations to its use in laboratory experiments. TBP is a highly flammable compound, and it is toxic if inhaled or ingested. In addition, it is a skin and eye irritant, and it can cause skin sensitization.
Zukünftige Richtungen
There are several potential future directions for research on TBP. One area of research is the development of more efficient and cost-effective methods for synthesizing TBP. Another area of research is the further exploration of the biochemical and physiological effects of TBP on humans and other organisms. In addition, research could be conducted to explore the potential applications of TBP in industrial and medical contexts. Finally, research could be conducted to further explore the environmental fate and transport of TBP.
Synthesemethoden
TBP can be synthesized by a variety of methods, including direct hydrolysis of tert-butylbenzene, the Friedel-Crafts reaction, and the Williamson ether synthesis. In the direct hydrolysis method, tert-butylbenzene is reacted with aqueous sodium hydroxide to produce TBP and sodium benzoate. In the Friedel-Crafts reaction, tert-butylbenzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst to produce TBP. In the Williamson ether synthesis, an alkyl halide is reacted with an alcohol in the presence of a strong base to produce TBP.
Eigenschaften
IUPAC Name |
(1S)-1-(4-tert-butylphenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-9,13H,1-4H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJQAXFZHFUFBI-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-butyl-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2396496.png)





![7H,8H,9H-[1,4]dioxepino[2,3-g]cinnoline-3-carboxylic acid](/img/structure/B2396506.png)
![3-{N-[(2,4-dinitrophenyl)amino]carbamoyl}propanoic acid](/img/structure/B2396508.png)

![2-(4-chlorophenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2396515.png)

![2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2396517.png)

![(Z)-ethyl 2-(6-methyl-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2396519.png)